molecular formula C22H24N4O2S B2448740 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide CAS No. 1242982-64-4

1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide

Cat. No.: B2448740
CAS No.: 1242982-64-4
M. Wt: 408.52
InChI Key: HHZJINYGMHRLPF-UHFFFAOYSA-N
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Description

1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-3-10-23-20(27)15-8-6-11-26(12-15)22-24-18-17(13-29-19(18)21(28)25-22)16-9-5-4-7-14(16)2/h3-5,7,9,13,15H,1,6,8,10-12H2,2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZJINYGMHRLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Methyl 3-Amino-5-(2-methylphenyl)thiophene-2-carboxylate

The synthesis begins with the Gewald reaction, a two-component condensation between a ketone (2-methylacetophenone) and cyanoacetate in the presence of sulfur and a base. This yields methyl 3-amino-5-(2-methylphenyl)thiophene-2-carboxylate (1 ), a key intermediate. The reaction proceeds via a mechanism involving keto-enol tautomerization and cyclization, with yields typically ranging from 65% to 80%.

Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one

The aminothiophene 1 undergoes cyclocondensation with formamide or urea under acidic conditions to form the pyrimidinone ring. For example, refluxing 1 with formic acid in dimethylformamide (DMF) at 120°C for 6 hours produces 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (2 ) in 70–85% yield. The reaction mechanism involves initial formation of a formamidine intermediate, followed by intramolecular cyclization and dehydration.

Introduction of the Chloro Leaving Group at Position 2

To enable subsequent nucleophilic substitution, the 2-position of 2 is chlorinated using phosphorus oxychloride (POCl₃). Heating 2 with POCl₃ at 80°C for 4 hours yields 2-chloro-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (3 ) with >90% purity. Excess POCl₃ acts as both a solvent and chlorinating agent, with the reaction monitored via thin-layer chromatography (TLC) to prevent over-chlorination.

Synthesis of N-(Prop-2-en-1-yl)piperidine-3-carboxamide

The piperidine-3-carboxamide moiety is synthesized through stereoselective amidation of piperidine-3-carboxylic acid.

Preparation of Piperidine-3-carboxylic Acid Derivatives

Piperidine-3-carboxylic acid (4 ) is commercially available or synthesized via hydrogenation of niacin (nicotinic acid) under high-pressure H₂ conditions. The (S)-enantiomer is isolated using chiral resolution with tartaric acid, achieving enantiomeric excess (ee) >98%.

Amide Coupling with Prop-2-en-1-amine

The carboxylic acid 4 is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Prop-2-en-1-amine is added dropwise at 0°C, and the reaction is stirred for 12 hours at room temperature. This yields N-(prop-2-en-1-yl)piperidine-3-carboxamide (5 ) in 75–85% yield. The stereochemistry at C3 is preserved, as confirmed by polarimetry and nuclear Overhauser effect (NOE) NMR experiments.

Coupling of Thienopyrimidinone and Piperidine Carboxamide

The final step involves nucleophilic aromatic substitution (SNAr) between the chloro-thienopyrimidinone 3 and the piperidine carboxamide 5 .

Optimization of Reaction Conditions

The SNAr reaction is conducted in anhydrous DMF with potassium carbonate (K₂CO₃) as a base. Heating at 100°C for 8 hours ensures complete substitution, yielding the target compound 6 in 60–70% yield. Alternative solvents (e.g., tetrahydrofuran, acetonitrile) or bases (e.g., triethylamine, DBU) result in lower conversions (<40%) due to poor solubility or side reactions.

Mechanistic Insights

The electron-withdrawing effect of the pyrimidinone ring activates the 2-position for nucleophilic attack. The piperidine carboxamide 5 acts as a nucleophile, with the reaction proceeding via a Meisenheimer intermediate. Steric hindrance from the 2-methylphenyl group necessitates elevated temperatures to achieve reasonable reaction rates.

Structural Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidinone H), 7.65–7.30 (m, 4H, aromatic H), 5.90–5.70 (m, 2H, allyl CH₂), 5.20–5.00 (m, 2H, allyl CH), 4.10–3.80 (m, 1H, piperidine H3), 3.30–2.90 (m, 4H, piperidine H2/H6 and NCH₂), 2.50 (s, 3H, CH₃), 2.20–1.60 (m, 4H, piperidine H4/H5).
  • HRMS (ESI-TOF): m/z calculated for C₂₃H₂₅N₄O₂S [M+H]⁺: 445.1698; found: 445.1702.
  • HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Synthetic Routes

Step Yield (%) Key Challenges Optimization Strategies
Thienopyrimidinone 2 85 Over-cyclization byproducts Controlled stoichiometry of formamide
Chlorination to 3 90 Residual POCl₃ contamination Multiple aqueous washes
Amide 5 80 Racemization at C3 Low-temperature coupling
Final coupling to 6 65 Steric hindrance at 2-methylphenyl Prolonged heating in DMF

Chemical Reactions Analysis

Types of Reactions

1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove double bonds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide include other thieno[3,2-d]pyrimidine derivatives, piperidine carboxamides, and allylated nitrogen-containing compounds.

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core with various substituents that contribute to its chemical properties. The structural components include:

  • Thieno[3,2-d]pyrimidine Core : Known for diverse biological activities.
  • Piperidine Moiety : Enhances solubility and bioavailability.
  • Aromatic Substituents : Influence interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes.
  • Receptor Modulation : It may modulate the activity of receptors associated with cancer and inflammatory responses.

Anti-inflammatory Effects

Research indicates that thienopyrimidine derivatives exhibit significant anti-inflammatory properties. For example, compounds similar to this one have shown potent inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory process.

CompoundIC50 (μM)Target Enzyme
This compoundTBDCOX-2
Celecoxib0.04 ± 0.01COX-2
Indomethacin9.17COX

The compound's IC50 values are yet to be fully determined but are expected to be competitive with established anti-inflammatory drugs like celecoxib and indomethacin based on structural similarities.

Anticancer Properties

The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer activity. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have investigated the biological activity of related thienopyrimidine compounds:

  • Study on COX Inhibition :
    • A study evaluated various thienopyrimidine derivatives for their ability to inhibit COX enzymes.
    • Results indicated that certain derivatives exhibited IC50 values comparable to celecoxib, suggesting potential as anti-inflammatory agents .
  • Antitumor Activity :
    • Research focused on the anticancer effects of thienopyrimidine derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines.
    • The mechanism was linked to apoptosis induction and cell cycle arrest .

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future exploration include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Structure–Activity Relationship (SAR) : To optimize the compound's potency and selectivity.
  • Mechanistic Studies : To clarify the molecular pathways affected by this compound.

Q & A

Q. What are the optimal synthetic routes for preparing this thienopyrimidine-piperidine hybrid compound?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions starting from thieno[3,2-d]pyrimidine precursors. Key steps include:
  • Core Formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions to form the thienopyrimidinone core .
  • Piperidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine-carboxamide moiety .
  • Functionalization : Introduction of the 2-methylphenyl and propargyl groups via Suzuki-Miyaura coupling or alkylation .
  • Critical Reagents : Potassium tert-butoxide (for deprotonation), palladium catalysts (e.g., Pd(PPh₃)₄), and anhydrous solvents (e.g., DMF or THF) under inert atmospheres .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Methodological Answer :
  • Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification .
  • Spectroscopic Validation : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and High-Resolution Mass Spectrometry (HRMS) .
  • HPLC : Purity >95% verified via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What in vitro models are appropriate for preliminary biological activity screening?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to evaluate inhibition of tyrosine kinases (e.g., EGFR, VEGFR2) at IC₅₀ concentrations .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., MCF-7, A549) with dose-response curves (1–100 μM) .
  • Receptor Binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists) for GPCR targets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Methodological Answer :
  • Substituent Analysis : Compare analogues with varying substituents (Table 1). For example:
Substituent (R₁/R₂)Biological Activity (IC₅₀, nM)Key Finding
2-methylphenyl/propargylEGFR: 12 ± 2Optimal steric bulk for kinase binding
4-chlorophenyl/propargylEGFR: 45 ± 5Reduced activity due to electron-withdrawing effects
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase ATP pockets .

Q. How should researchers address contradictory data in enzyme inhibition studies?

  • Methodological Answer :
  • Assay Validation : Replicate experiments using orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
  • Off-Target Profiling : Screen against kinase panels (e.g., DiscoverX) to identify non-specific interactions .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to resolve variability in biological triplicates .

Q. What strategies improve metabolic stability for in vivo applications?

  • Methodological Answer :
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Modify labile groups (e.g., replace propargyl with cyclopropyl) .
  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance bioavailability .

Q. How can computational methods predict drug-likeness and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or QikProp to assess Lipinski’s Rule of Five compliance and blood-brain barrier permeability .
  • Toxicity Screening : Run Derek Nexus for structural alerts (e.g., mutagenicity from propargyl groups) .

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